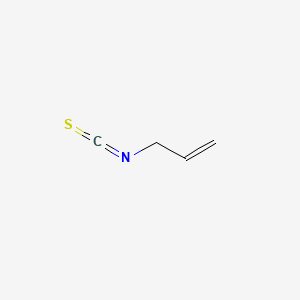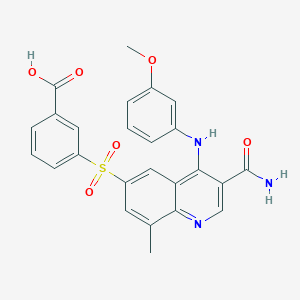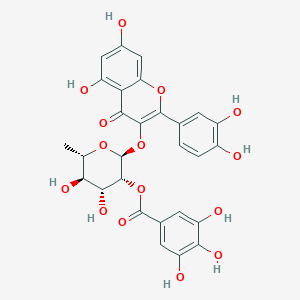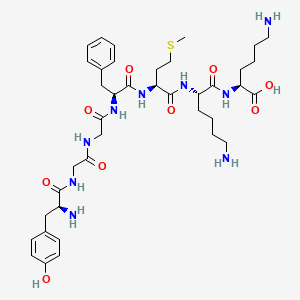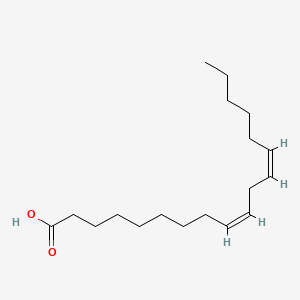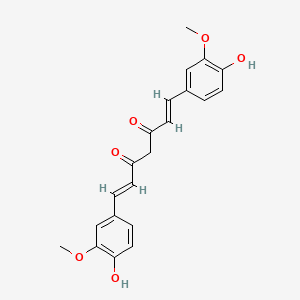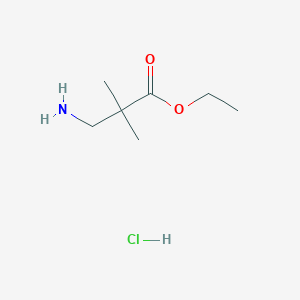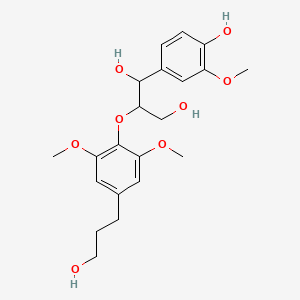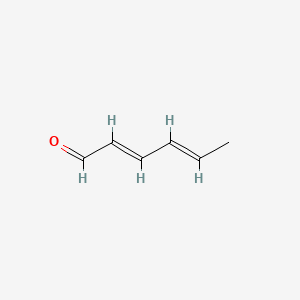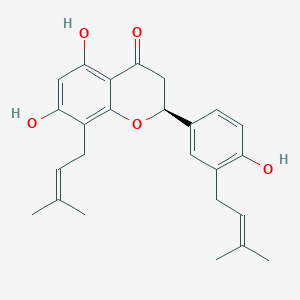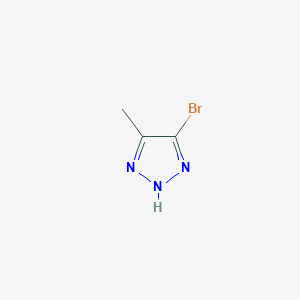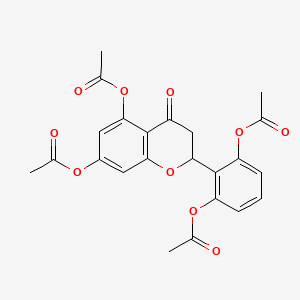![molecular formula C12H6Br2O2S B3029921 3,7-Dibromodibenzo[b,d]thiophene 5,5-dioxide CAS No. 83834-12-2](/img/structure/B3029921.png)
3,7-Dibromodibenzo[b,d]thiophene 5,5-dioxide
Descripción general
Descripción
3,7-Dibromodibenzo[b,d]thiophene 5,5-dioxide is an organic compound with the molecular formula C12H6Br2O2S It is a derivative of dibenzothiophene, where the sulfur atom is oxidized to a sulfone and the benzene rings are substituted with bromine atoms at the 3 and 7 positions
Mecanismo De Acción
Target of Action
It is known that dbtdo is an electron-deficient moiety due to the electron-withdrawing character of the so2 group . This property allows it to act as an electron acceptor in various chemical reactions .
Mode of Action
DBTDO interacts with its targets by accepting electrons due to its electron-deficient nature . This interaction results in changes in the electronic configuration of the compound and its targets, leading to various chemical reactions .
Biochemical Pathways
DBTDO is widely used as a building block for the electron acceptor moiety to form D–A type conjugated oligomers or polymers with high photocatalytic activity . These oligomers or polymers are involved in various biochemical pathways, particularly in the field of organic electronics and hydrogen evolution reaction (HER) .
Pharmacokinetics
Due to the good hydrophilic nature of the dibenzothiophene dioxide group, dbtdo can disperse well in aqueous solutions, which may influence its bioavailability .
Result of Action
The introduction of DBTDO can improve the dispersion of the targeting function materials in the aqueous solution, thereby improving the photocatalytic hydrogen evolution activity . This suggests that DBTDO has a significant impact on the molecular and cellular level, particularly in terms of energy production and transfer.
Action Environment
Environmental factors can influence the action, efficacy, and stability of DBTDO. For instance, the presence of water can enhance the dispersion of DBTDO, thereby improving its photocatalytic activity .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
3,7-Dibromodibenzo[b,d]thiophene 5,5-dioxide can be synthesized through the oxidation of 3,7-dibromodibenzo[b,d]thiophene. The oxidation process typically involves the use of strong oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) under controlled conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and the concentration of reagents, to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
3,7-Dibromodibenzo[b,d]thiophene 5,5-dioxide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Reduction Reactions: The sulfone group can be reduced to a sulfide under specific conditions.
Coupling Reactions: The compound can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Coupling: Palladium-catalyzed coupling reactions, such as Suzuki or Heck coupling, are typical.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted dibenzothiophene derivatives, while reduction can produce dibenzothiophene sulfide .
Aplicaciones Científicas De Investigación
3,7-Dibromodibenzo[b,d]thiophene 5,5-dioxide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Comparación Con Compuestos Similares
Similar Compounds
3,7-Dibromodibenzo[b,d]thiophene: Lacks the sulfone group, making it less reactive in certain chemical reactions.
2,8-Dibromodibenzo[b,d]thiophene: Differently substituted, leading to variations in chemical properties and reactivity.
Uniqueness
3,7-Dibromodibenzo[b,d]thiophene 5,5-dioxide is unique due to the presence of both bromine atoms and a sulfone group, which confer distinct chemical properties and reactivity. This makes it a valuable compound in synthetic chemistry and material science .
Propiedades
IUPAC Name |
3,7-dibromodibenzothiophene 5,5-dioxide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6Br2O2S/c13-7-1-3-9-10-4-2-8(14)6-12(10)17(15,16)11(9)5-7/h1-6H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUDZJVZEBHTEBB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)S(=O)(=O)C3=C2C=CC(=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6Br2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
83834-12-2 | |
| Record name | 3,7-DIBROMO-DIBENZOTHIOPHENE 5,5-DIOXIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


